

# Pegunigalsidase Alfa: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: Pegunigalsidase-alfa

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Pegunigalsidase alfa, marketed as Elfabrio®, is a novel enzyme replacement therapy (ERT) approved for the treatment of Fabry disease, a rare, X-linked lysosomal storage disorder.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of pegunigalsidase alfa, summarizing key data from pivotal clinical trials and outlining the experimental methodologies employed.

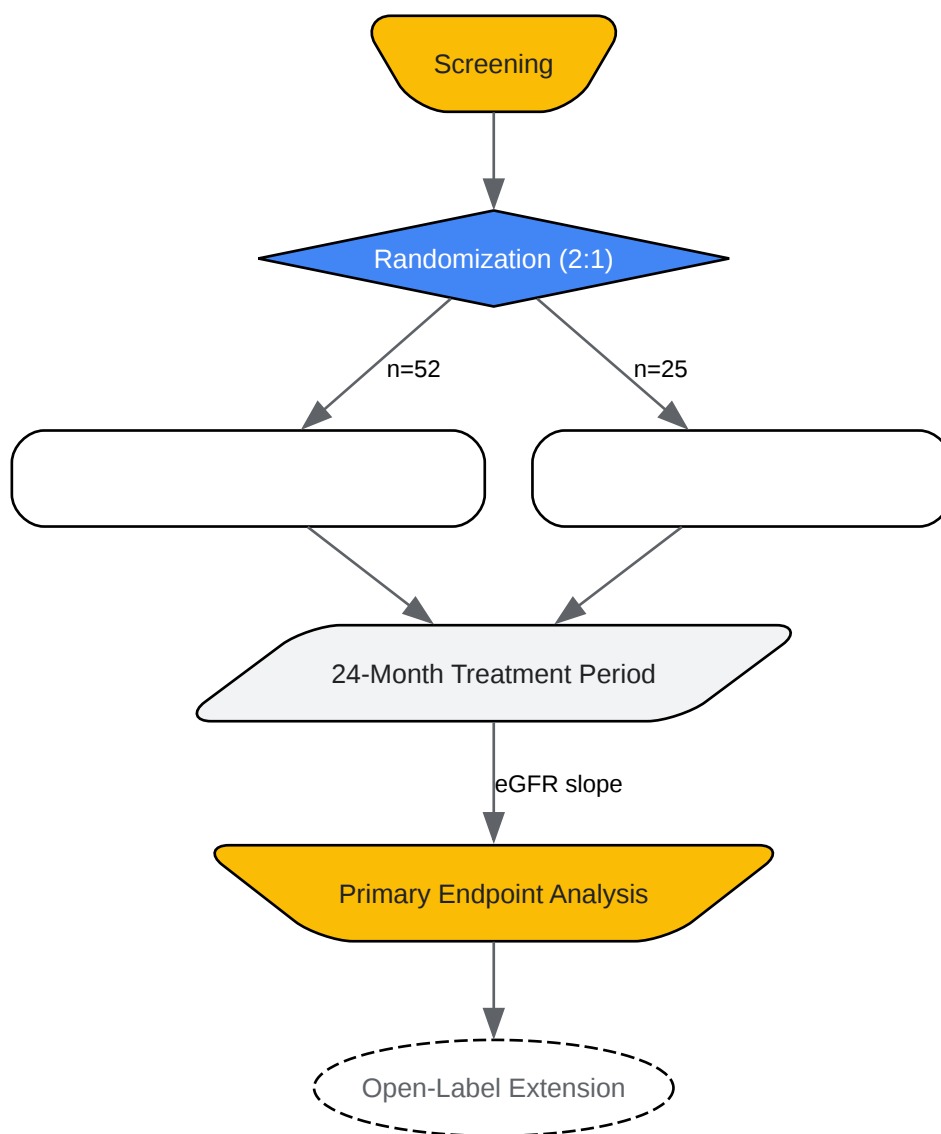
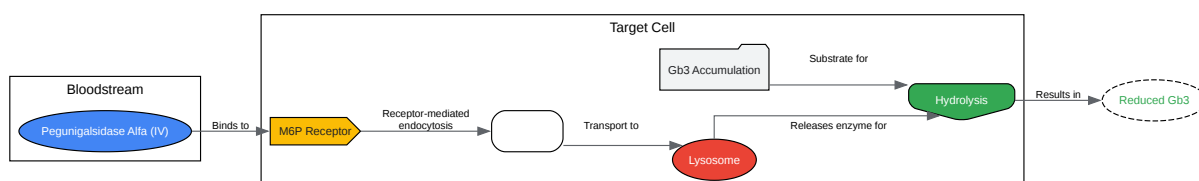
## Mechanism of Action

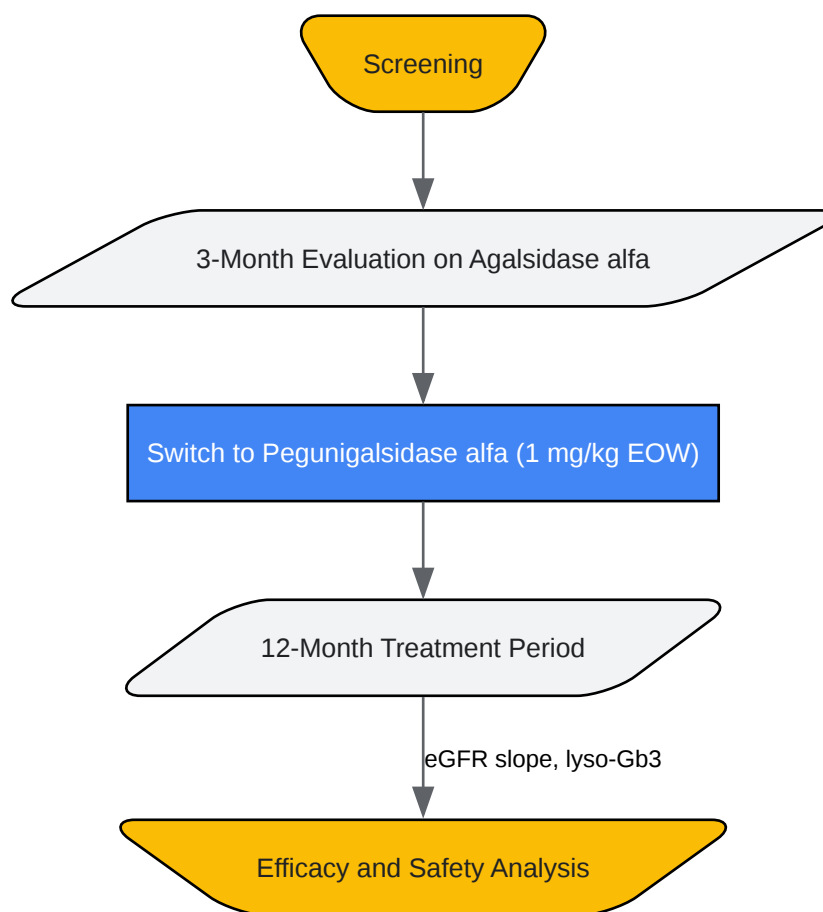
Fabry disease arises from a deficiency of the lysosomal enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.<sup>[1][2]</sup> This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system.<sup>[4]</sup>

Pegunigalsidase alfa is a recombinant human  $\alpha$ -Gal A produced in plant cell culture and subsequently modified through PEGylation—the covalent attachment of polyethylene glycol (PEG) moieties.<sup>[1][4][5]</sup> This modification results in a stabilized, cross-linked homodimer with an extended plasma half-life compared to first-generation ERTs.<sup>[1][4]</sup>

Administered intravenously, pegunigalsidase alfa circulates in the bloodstream and is taken up by target cells, primarily through mannose-6-phosphate (M6P) receptor-mediated endocytosis.<sup>[5]</sup> Following internalization, it is transported to the lysosomes, where it catalyzes the hydrolysis

of accumulated Gb3, thereby reducing the substrate burden and mitigating the downstream cellular pathology.[5]





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